2-{[1-(2-hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(morpholin-4-yl)ethanone
Description
2-{[1-(2-HYDROXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-1-MORPHOLINO-1-ETHANONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hydroxyphenyl group, a tetraazole ring, a sulfanyl linkage, and a morpholino group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
Molecular Formula |
C13H15N5O3S |
|---|---|
Molecular Weight |
321.36 g/mol |
IUPAC Name |
2-[1-(2-hydroxyphenyl)tetrazol-5-yl]sulfanyl-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C13H15N5O3S/c19-11-4-2-1-3-10(11)18-13(14-15-16-18)22-9-12(20)17-5-7-21-8-6-17/h1-4,19H,5-9H2 |
InChI Key |
UVAZMCYIZBDXDX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NN=NN2C3=CC=CC=C3O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-HYDROXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-1-MORPHOLINO-1-ETHANONE typically involves multiple steps, starting with the preparation of the hydroxyphenyl-tetraazole intermediate. This intermediate is then reacted with a sulfanyl reagent under controlled conditions to form the sulfanyl-tetraazole compound. Finally, the morpholino group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-HYDROXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-1-MORPHOLINO-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The tetraazole ring can be reduced under specific conditions to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2-{[1-(2-HYDROXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-1-MORPHOLINO-1-ETHANONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(2-HYDROXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-1-MORPHOLINO-1-ETHANONE involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The tetraazole ring may participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The sulfanyl and morpholino groups contribute to the compound’s overall stability and solubility, enhancing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyphenyl)ethanone: Shares the hydroxyphenyl group but lacks the tetraazole, sulfanyl, and morpholino groups.
2-Acetylphenol: Similar structure but without the tetraazole and morpholino groups.
o-Hydroxyacetophenone: Contains the hydroxyphenyl group but differs in the rest of the structure.
Uniqueness
2-{[1-(2-HYDROXYPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-1-MORPHOLINO-1-ETHANONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetraazole ring and the morpholino group sets it apart from other similar compounds, providing enhanced reactivity and potential for diverse applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
